PF-06260414 PF-06260414 PF-06260414 is under investigation in clinical trial NCT02070939 (Study To Evaluate Safety And Tolerability Of Single And Multiple Ascending Doses Of PF- 06260414 In Healthy Western And Japanese Male Subjects).
Brand Name: Vulcanchem
CAS No.: 1612755-71-1
VCID: VC0539154
InChI: InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1
SMILES: CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35 g/mol

PF-06260414

CAS No.: 1612755-71-1

Cat. No.: VC0539154

Molecular Formula: C14H14N4O2S

Molecular Weight: 302.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PF-06260414 - 1612755-71-1

Specification

CAS No. 1612755-71-1
Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
IUPAC Name 6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile
Standard InChI InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1
Standard InChI Key ZKAVFOXYJCREBQ-SNVBAGLBSA-N
Isomeric SMILES C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N
SMILES CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N
Canonical SMILES CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N
Appearance Solid powder

Introduction

Chemical Structure and Characteristics

PF-06260414 is chemically identified as (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile . This novel compound possesses several key physicochemical properties that contribute to its pharmacological profile and therapeutic potential.

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of PF-06260414:

PropertyValue
CAS Number1612755-71-1
Chemical FormulaC₁₄H₁₄N₄O₂S
Molecular Weight302.35
IUPAC Name(R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile
Exact Mass302.0837

The compound contains an isoquinoline core with a carbonitrile substituent at position 1 and a thiadiazinan ring system attached at position 6 . The stereochemistry at the 4-position of the thiadiazinan ring is in the R configuration, which is likely critical for its biological activity and selectivity for the androgen receptor .

Mechanism of Action

PF-06260414 exerts its therapeutic effects through selective modulation of the androgen receptor (AR), a member of the nuclear receptor superfamily of ligand-activated transcription factors . This mechanism is fundamental to understanding both its potential therapeutic benefits and its advantages over traditional androgenic steroids.

Androgen Receptor Binding and Activation

The compound demonstrates potent AR agonist activity in cell-based transcriptional reporter assays, with a concentration that gives half-maximal response (EC₅₀) of approximately 0.3 nM . This represents 79% efficacy compared to dihydrotestosterone (DHT), the endogenous AR ligand . This high potency and significant but incomplete efficacy is characteristic of selective androgen receptor modulators, distinguishing them from full agonists like testosterone and DHT.

The androgen receptor normally mediates the biological effects of endogenous androgens like testosterone and DHT, which play important roles in many physiological processes . These include:

  • Development and maintenance of male sexual characteristics

  • Regulation of muscle and bone mass

  • Prostate growth

  • Spermatogenesis

  • Male hair pattern development

PF-06260414, as a SARM, aims to selectively activate AR-mediated gene expression in muscle and bone tissues while minimizing activity in reproductive tissues, thereby potentially reducing unwanted androgenic side effects .

Pharmacokinetic Properties

The pharmacokinetic (PK) profile of PF-06260414 has been thoroughly evaluated in clinical studies, providing valuable insights into its absorption, distribution, metabolism, and elimination characteristics .

Single and Multiple Dose Pharmacokinetics

PF-06260414 demonstrates favorable pharmacokinetic properties that support its development as a therapeutic agent . Key pharmacokinetic parameters include:

ParameterValue
Absorption (Tmax)Approximately 1-2 hours (median)
Half-life (t₁/₂)Approximately 6.9-12.8 hours (mean)
PK LinearityTime-independent
Dose ProportionalityDemonstrated across studied dose range

The compound shows rapid absorption with a median time to maximum concentration (Tmax) of approximately 1-2 hours after oral administration . Its mean elimination half-life ranges from approximately 6.9 to 12.8 hours, which could potentially support once or twice daily dosing regimens .

Additionally, PF-06260414 exhibits time-independent pharmacokinetics and dose proportionality, suggesting predictable exposure with repeated dosing and across different dose levels .

Ethnic Differences in Pharmacokinetics

An interesting finding from clinical studies is the significant difference in pharmacokinetic parameters between Japanese and Western subjects . When comparing the same 30 mg BID dose:

  • Maximum concentration (Cmax) geometric mean in Japanese subjects was 98.6% higher than in Western subjects

  • Area under the curve (AUCτ) geometric mean was 79.5% higher in Japanese subjects

Despite these substantial differences in exposure, the modulation of hypothalamic-pituitary-gonadal (HPG) axis hormones was similar between the ethnic groups . This suggests potential differences in dosing requirements for different populations while maintaining similar pharmacodynamic effects.

Study ArmDose RangeNumber of Subjects
Single Ascending Dose (SAD)1 to 400 mg8 per cohort
Multiple Ascending Dose (MAD)3 to 100 mg BID8 per cohort
Once-Daily Dosing60 mg QD8 subjects
Japanese Cohort30 mg BID7 subjects

This study evaluated tolerability, pharmacokinetic properties, and pharmacodynamic effects on hypothalamic-pituitary-gonadal (HPG) axis hormones .

Pharmacodynamic Effects

The pharmacodynamic effects of PF-06260414 were assessed through monitoring of HPG axis hormones . Key findings include:

  • Changes in HPG axis hormones monitored in the SAD portion of the study were similar to placebo

  • Maximum placebo-corrected modulations were observed for total testosterone and sex hormone-binding globulin in the MAD 100-mg BID regimen

  • Sex hormone-binding globulin, total testosterone, and high-density lipoprotein (HDL) were found to be most sensitive to modulation by the compound

Therapeutic Applications

PF-06260414 is being developed primarily for conditions characterized by muscle weakness and wasting . Its selective androgen receptor modulating properties make it potentially suitable for several therapeutic applications.

Target Indications

The primary therapeutic targets for PF-06260414 include:

  • Muscular dystrophy: A group of genetic diseases characterized by progressive weakness and degeneration of skeletal muscles

  • Muscle atrophy: Loss of muscle mass due to various causes, including disuse, aging, and disease states

  • Sarcopenia: Age-related loss of muscle mass, strength, and function

  • Cachexia: A complex metabolic syndrome associated with underlying illness and characterized by loss of muscle with or without loss of fat mass

These conditions represent significant unmet medical needs, where improvement in muscle mass could enhance quality of life and potentially extend survival in affected patient populations .

Mechanism-Based Rationale

The therapeutic rationale for using PF-06260414 in muscle-wasting conditions stems from the anabolic properties of androgens in muscle tissue . Testosterone's anabolic effects help develop and maintain muscle mass, which is particularly relevant for conditions where muscle mass is compromised .

By selectively modulating the androgen receptor, PF-06260414 aims to promote protein synthesis and muscle growth while minimizing unwanted androgenic effects in other tissues . This selective action could potentially provide a more favorable benefit-risk profile compared to traditional testosterone replacement therapy.

Formulation Development

Formulation development is a critical aspect of advancing PF-06260414 toward clinical application. The search results provide information on a specific study focused on formulation development and bioavailability assessment .

Formulation Approaches

A Phase 1 clinical study (NCT02393807) was designed to investigate the bioavailability of different formulations of PF-06260414 . Specifically, the study aimed to compare:

  • A spray-dried dispersion solid dose formulation

  • A nanosuspension formulation

The study was designed as a single-dose, open-label, 3-way crossover study to evaluate the relative bioavailability of the spray-dried dispersion solid dose formulation of PF-06260414 (30 mg) compared to a nanosuspension formulation (30 mg) under fasted conditions . Additionally, the study intended to assess the effect of food on the bioavailability of the spray-dried dispersion solid formulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator